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Compound of Interest

Compound Name:
2-(azepane-1-carbonyl)benzoic

acid

Cat. No.: B183848 Get Quote

Disclaimer: This document provides a comprehensive analysis of potential therapeutic targets

for the molecule "2-(azepane-1-carbonyl)benzoic acid". As of the latest literature review, no

direct experimental data on the biological activity of this specific compound has been

published. The targets discussed herein are inferred from the documented activities of

structurally analogous compounds containing the azepane and/or benzoyl moieties. This guide

is intended for researchers, scientists, and drug development professionals to inform potential

areas of investigation for this molecule.

Introduction
"2-(azepane-1-carbonyl)benzoic acid" is a novel chemical entity that combines a benzoic acid

scaffold with an azepane ring via an amide linkage. This unique structural arrangement

suggests the potential for interaction with a variety of biological targets. The azepane ring, a

seven-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry, with

numerous approved drugs and clinical candidates featuring this motif.[1] Its conformational

flexibility allows it to adapt to diverse binding pockets. The benzoic acid moiety is also a

common feature in many pharmacologically active compounds, often contributing to

interactions with target proteins through hydrogen bonding and aromatic interactions.

This whitepaper will explore the most promising potential therapeutic targets for "2-(azepane-1-
carbonyl)benzoic acid" based on a thorough review of the scientific literature for structurally

related compounds. For each potential target, we will discuss the rationale for its consideration,
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present available quantitative data for analogous compounds, detail relevant experimental

protocols, and provide a visual representation of the associated signaling pathway.

Protein Kinase B (PKB/Akt)
Rationale for Target Consideration
The Protein Kinase B (PKB), also known as Akt, is a serine/threonine-specific protein kinase

that plays a central role in multiple cellular processes, including cell growth, proliferation,

survival, and metabolism.[2][3] The PI3K/Akt signaling pathway is one of the most frequently

dysregulated pathways in human cancer, making Akt a prime target for cancer therapy.[3]

A compelling piece of evidence for considering PKB as a potential target comes from a study

on a complex molecule, (4R)-4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoic acid (3R)-3-

[(pyridine-4-carbonyl)amino]-azepan-4-yl ester, which contains both a benzoyl-benzoic acid

core and an azepane ring.[4] This compound was found to be a potent inhibitor of PKBα with

an IC50 of 5 nM. Although the linkage and substitution pattern differ from "2-(azepane-1-
carbonyl)benzoic acid," the presence of these key structural motifs in a potent PKB inhibitor

strongly suggests that our molecule of interest may also interact with this kinase.

PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases

(RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of phosphoinositide

3-kinase (PI3K).[5] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to

generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger,

recruiting Akt to the plasma membrane where it is activated through phosphorylation by PDK1

and mTORC2.[3] Once activated, Akt phosphorylates a multitude of downstream substrates,

thereby regulating various cellular functions.
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Figure 1: Simplified PI3K/Akt Signaling Pathway.
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Quantitative Data for Analogous Compounds
Compound
Name

Target Assay Type IC50 (nM) Reference

(4R)-4-(2-fluoro-

6-hydroxy-3-

methoxy-

benzoyl)-benzoic

acid (3R)-3-

[(pyridine-4-

carbonyl)amino]-

azepan-4-yl ester

PKBα
In vitro kinase

assay
5 [5]

N-{(3R,4R)-4-[4-

(2-fluoro-6-

hydroxy-3-

methoxy-

benzoyl)-

benzoylamino]-

azepan-3-yl}-

isonicotinamide

PKBα
In vitro kinase

assay
4 [5]

Experimental Protocols
In Vitro PKBα Kinase Assay (ELISA-based):

This protocol is adapted from the methodology described for the evaluation of azepane

derivatives as PKB inhibitors.[6]

Substrate Coating: An N-terminally biotinylated substrate peptide is coated onto streptavidin-

coated 96-well microtiter plates.

Kinase Reaction: The kinase reaction is initiated by adding a solution containing the PKBα

enzyme, ATP, and the test compound (at various concentrations) to the wells. The reaction is

allowed to proceed for a defined period at a constant temperature (e.g., 37°C).

Detection: The reaction is stopped, and the wells are washed. A phosphorylation-specific

antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added to detect the
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phosphorylated substrate.

Signal Quantification: After another washing step, a substrate for the conjugated enzyme is

added, and the resulting signal (e.g., colorimetric or chemiluminescent) is measured using a

plate reader.

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against

the logarithm of the inhibitor concentration.

Histamine H3 Receptor
Rationale for Target Consideration
The histamine H3 receptor is a G protein-coupled receptor primarily expressed in the central

nervous system.[7] It acts as a presynaptic autoreceptor, regulating the synthesis and release

of histamine, and as a heteroreceptor, modulating the release of other neurotransmitters such

as acetylcholine, dopamine, and serotonin.[8] Antagonists of the H3 receptor have therapeutic

potential for treating a range of neurological and psychiatric disorders, including cognitive

impairment, sleep disorders, and attention-deficit/hyperactivity disorder (ADHD).[7]

Several studies have reported the development of potent and selective histamine H3 receptor

antagonists based on the azepane scaffold.[2][9] This indicates that the azepane ring is a

suitable motif for interacting with the H3 receptor. The benzoic acid portion of "2-(azepane-1-
carbonyl)benzoic acid" could potentially form interactions with the receptor's binding site,

further supporting the rationale for investigating this target.

Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor primarily couples to the Gαi/o subunit of heterotrimeric G proteins.

[6] Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, resulting in

decreased intracellular levels of cyclic AMP (cAMP).[6] This, in turn, reduces the activity of

protein kinase A (PKA). The βγ subunits of the G protein can also modulate other signaling

pathways, including the activation of the MAPK/ERK pathway and the modulation of ion

channels.[10][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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